2-amino-N-[(oxolan-2-yl)methyl]acetamide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-amino-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C7H14N2O2/c8-4-7(10)9-5-6-2-1-3-11-6/h6H,1-5,8H2,(H,9,10) |
InChI Key |
XIEYNCQPAWERQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN |
Origin of Product |
United States |
Contextualization Within Amide Chemistry and Tetrahydrofuran Containing Scaffolds
The structure of 2-amino-N-[(oxolan-2-yl)methyl]acetamide incorporates two key functional groups that are of significant interest in medicinal chemistry: the amide linkage and the tetrahydrofuran (B95107) ring. Amide derivatives are a cornerstone of pharmaceutical development, with acetamides, in particular, being recognized for a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. ontosight.ai The chemical versatility of the amide group and the relative ease of synthesis for compounds containing this functional group make it an attractive feature in drug design. nih.gov
Similarly, the tetrahydrofuran (THF) motif, a five-membered cyclic ether also known as oxolane, is a prevalent structural unit in numerous biologically active compounds and approved pharmaceuticals. x-mol.netresearchgate.net The THF ring is found in a variety of natural products, such as lignans, acetogenins, and polyketides. wikipedia.org Its inclusion in drug candidates can influence physicochemical properties like solubility and metabolic stability. For instance, the tetrahydrofuran ring has been identified as a potent P2 ligand in the design of HIV protease inhibitors. nih.gov The U.S. Food and Drug Administration (FDA) has approved several drugs containing the tetrahydrofuran nucleus for a range of clinical diseases. x-mol.net
The combination of the α-amino acetamide (B32628) scaffold with the oxolane ring in this compound presents a unique chemical entity. The amino group at the alpha position of the acetamide can be a key interaction point with biological targets, while the tetrahydrofuran moiety can modulate the compound's pharmacokinetic profile.
Historical Overview of α Amino Acetamide Scaffold Research and Oxolane Derivatives
Research into α-amino acetamide (B32628) scaffolds has a rich history in medicinal chemistry. These structures are often considered as peptidomimetics, capable of mimicking the structure of peptides and interacting with their biological targets. The development of various acetamide derivatives has led to the discovery of potent agents for a range of therapeutic areas. For example, novel acetamide-based inhibitors of heme oxygenase-1 (HO-1) have shown promising in vitro antiproliferative activity against cancer cells. nih.gov Furthermore, the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has been optimized to yield compounds active against both sensitive and resistant cancer cell lines. nih.gov
The study of oxolane derivatives also has a significant historical background. Tetrahydrofuran (B95107) itself is a widely used polar aprotic solvent in both laboratory and industrial settings. wikipedia.orgebi.ac.uknih.gov In the context of drug discovery, the incorporation of the oxolane ring has been a successful strategy in developing potent therapeutic agents. The structural diversity of natural and synthetic compounds containing the tetrahydrofuran ring is vast, with applications ranging from anticancer to antiviral therapies. wikipedia.orgnih.gov The synthesis of substituted tetrahydrofurans has been an area of intense research, leading to a variety of methodologies for creating these important structural motifs. researchgate.net
The convergence of these two research streams—the exploration of α-amino acetamide bioactivity and the utility of the oxolane ring in drug design—provides a historical basis for the investigation of hybrid structures like 2-amino-N-[(oxolan-2-yl)methyl]acetamide.
Rationale for Investigating the 2 Amino N Oxolan 2 Yl Methyl Acetamide Scaffold in Academic Pursuits
Overview of Key Synthetic Routes to α-Amino Acetamides Featuring Oxolane Moieties
The construction of this compound and related structures necessitates a convergent approach, combining methodologies for the formation of the core α-amino acetamide with strategies for the synthesis or incorporation of the oxolane (tetrahydrofuran) ring. Key synthetic disconnections typically involve the formation of the amide bond between an α-amino acid precursor and (oxolan-2-yl)methanamine, or the introduction of the α-amino group onto a pre-formed N-[(oxolan-2-yl)methyl]acetamide backbone.
The synthesis of the α-amino acetamide core is a cornerstone of peptide and pharmaceutical chemistry. rsc.org Traditional methods often rely on a multi-step sequence involving the protection of the amino group of an α-amino acid, activation of the carboxylic acid, coupling with an amine, and subsequent deprotection. rsc.orgvulcanchem.com However, recent advancements have focused on more direct and efficient routes. The oxolane moiety, a common feature in numerous natural products, can be synthesized through various cyclization and annulation strategies, which can be designed to control the stereochemistry at the C2 position. acs.orgnih.gov
Linear Synthesis: Step-by-step construction starting with either the oxolane component or the amino acid, sequentially adding the other functionalities.
Convergent Synthesis: Separate synthesis of an activated α-amino acid fragment and the (oxolan-2-yl)methanamine fragment, followed by a final coupling step.
Multi-component Reactions: A one-pot reaction combining three or more starting materials to rapidly assemble the core structure or a close derivative. nih.gov
The formation of the amide bond is the critical step in synthesizing this compound. A variety of coupling reagents and methodologies have been developed to facilitate this transformation efficiently, with a major challenge being the potential for side reactions or racemization, especially when dealing with unprotected α-amino acids. rsc.orgnih.gov
Besides boron-based reagents, classical peptide coupling agents are widely used, especially in solid-phase synthesis. These reagents, often categorized as aminium/uronium or phosphonium (B103445) salts, activate the carboxylic acid to facilitate nucleophilic attack by the amine. luxembourg-bio.com
| Coupling Reagent/Method | Typical Conditions | Advantages | Potential Drawbacks | Reference |
|---|---|---|---|---|
| B(OCH₂CF₃)₃ | Stoichiometric reagent, heat (e.g., 80°C), solvent like CPME | Enables direct amidation of unprotected amino acids; simple workup. acs.org | Requires stoichiometric amounts of the boron reagent. | rsc.orgnih.govacs.org |
| HATU/HBTU | Used with a tertiary amine base (e.g., DIPEA) in solvents like DMF or CH₂Cl₂ | High coupling efficiency, fast reaction times, low racemization. luxembourg-bio.com | Can cause guanidinylation of primary amines as a side reaction. luxembourg-bio.com | luxembourg-bio.com |
| PyBOP | Used with a tertiary amine base (e.g., DIPEA) | Effective for sterically hindered couplings and cyclizations. luxembourg-bio.com | Produces carcinogenic HMPA as a byproduct. | luxembourg-bio.com |
| Acid Chlorides | Generated from carboxylic acid (e.g., with SOCl₂), then reacted with amine | Highly reactive acylating agent. | Harsh conditions for generation; not compatible with sensitive functional groups; high risk of racemization. rsc.org | ccspublishing.org.cn |
The oxolane (tetrahydrofuran) ring in this compound contains a stereocenter at the C2 position, making stereoselective synthesis a critical consideration. Numerous methods have been developed for the asymmetric synthesis of substituted tetrahydrofurans.
One powerful strategy is the [3+2] annulation , which involves the reaction of a three-carbon component with a two-atom component to form the five-membered ring. For example, the reaction of an aldehydo-aldose with an allyl ether can lead to a highly substituted tetrahydrofuran (B95107) system in a stereoselective manner. acs.org Another approach involves the reductive cycloetherification of 1,4-diketones. Borane-catalyzed hydrogenation of these diketones can produce cis-2,5-disubstituted tetrahydrofurans with high diastereoselectivity, offering a direct route to this common structural motif. chemrxiv.org
Other notable methods include:
Intramolecular Sₙ2 Reactions: A classical and reliable method involving the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group (e.g., a halide or sulfonate) at the appropriate positions. nih.gov
Photochemical Ring Expansion: The ring expansion of smaller heterocycles, such as oxetanes, can be achieved under photochemical conditions to yield tetrahydrofuran derivatives. rsc.org
Lewis Acid-Mediated Ring Contraction: The rearrangement of larger rings, like 4,5-dihydro-1,3-dioxepins, can be mediated by Lewis acids to form highly substituted tetrahydrofurans. nih.gov
| Methodology | Starting Materials | Key Reagents/Catalysts | Stereochemical Control | Reference |
|---|---|---|---|---|
| Reductive Cycloetherification | 1,4-Diketones | Triarylborane catalyst, H₂ | High cis-selectivity for 2,5-disubstitution. chemrxiv.org | chemrxiv.org |
| [3+2] Annulation | Aldehyde and Allyl Ether | Lewis Acid (e.g., TMS-OTf) | Stereoselectivity depends on the facial bias of the starting materials. acs.org | acs.orgnih.gov |
| Intramolecular Williamson Ether Synthesis (Sₙ2) | Acyclic Halo- or Sulfonato-alcohol | Base (e.g., NaH) | Inversion of configuration at the carbon bearing the leaving group. | nih.gov |
| Photochemical Ring Expansion | Oxetanes | Visible light, photosensitizer | Stereoselectivity can vary depending on the ylide rearrangement mechanism. rsc.org | rsc.org |
Introducing the α-amino group is a fundamental transformation in the synthesis of the target molecule. While starting from a natural α-amino acid like glycine (B1666218) is the most direct approach, alternative strategies allow for the installation of the amino group at a later stage.
A classic method involves the nucleophilic substitution of an α-haloacetamide with an amine source. For instance, 2-chloro-N-[(oxolan-2-yl)methyl]acetamide could be treated with ammonia (B1221849) or a synthetic equivalent to install the primary amino group. chemicalbook.com However, this method can suffer from over-alkylation.
More advanced methodologies offer direct C-H amination. A recently developed strategy enables the direct α-amination of unfunctionalized amides by transferring a free amino group (NH₂) from a commercially available nitrogen source under mild conditions. nih.gov This transformation capitalizes on the in-situ generation of an electrophilic amide equivalent. Another cutting-edge approach is the use of iron-nitrene catalysts to perform a directed C-H amination at the α-position of carboxylic acids, which can then be converted to the corresponding acetamide. prismbiolab.com This method shows broad substrate scope and functional group tolerance. prismbiolab.com
| Method | Substrate | Key Reagents/Nitrogen Source | Key Features | Reference |
|---|---|---|---|---|
| Starting from α-Amino Acid | Glycine or other α-amino acid | N/A (already present) | Most common and direct route. | rsc.orgnih.gov |
| Nucleophilic Substitution | α-Haloacetamide | Ammonia, Ammonium (B1175870) Salts | Classical method; risk of multiple alkylations. ccspublishing.org.cn | ccspublishing.org.cnchemicalbook.com |
| Direct α-Amination of Amides | N-Substituted Acetamide | tert-Butanesulfinamide, Tf₂O, 2-Iodopyridine | Direct transfer of a free NH₂ group to an unactivated α-carbon. nih.gov | nih.gov |
| Directed C-H Amination | Carboxylic Acid | Iron-nitrene catalyst, Boc-protected nitrogen source | Catalytic and direct functionalization of a C-H bond. prismbiolab.com | prismbiolab.com |
Novel Catalytic Systems and Green Chemistry Principles in this compound Synthesis
The synthesis of pharmaceuticals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. The synthesis of this compound can benefit significantly from these principles.
A key green strategy is the use of catalysis over stoichiometric reagents. Boron Lewis acids, which can be used stoichiometrically, have also been developed as catalysts for direct amidation, reducing the amount of reagent required. nih.gov Another powerful green approach is biocatalysis . Enzymes can catalyze the amidation of unprotected amino acids with high chemo- and enantioselectivity, often in aqueous or green solvents, and without the need for protecting groups. rsc.org This approach dramatically improves the atom economy compared to traditional chemical routes that involve protection and deprotection steps. rsc.org
Flow chemistry combined with photocatalysis represents another frontier. Continuous-flow reactors offer enhanced safety, efficiency, and scalability. When coupled with visible-light photocatalysis, the preparation of α-aminoamides can be achieved in minutes with operational simplicity and often without the need for purification, significantly improving the process efficiency. rsc.org
Key green chemistry considerations include:
Atom Economy: Maximizing the incorporation of atoms from the starting materials into the final product. Direct amidation and biocatalysis offer significant advantages here. rsc.org
Solvent Choice: Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as cyclopentyl methyl ether (CPME) or water. rsc.orgrsc.org
Energy Efficiency: Utilizing catalysis and flow chemistry to reduce reaction times and energy inputs. rsc.org
Waste Reduction: Avoiding protecting groups and stoichiometric reagents minimizes the generation of chemical waste. rsc.org
Multi-Component Reactions (MCRs) for the Rapid Assembly of this compound Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are powerful tools for rapidly generating molecular diversity. nih.gov The Ugi four-component reaction (U-4CR) is particularly well-suited for the synthesis of α-amino acetamide derivatives.
A hypothetical Ugi reaction to assemble a derivative of the target scaffold could involve the condensation of (oxolan-2-yl)methanamine (amine component), an aldehyde (e.g., formaldehyde), an α-amino acid (acid component, providing the α-amino group), and an isocyanide. This would rapidly generate a complex α-acylamino acetamide structure. The Ugi reaction has been successfully employed to synthesize racetam derivatives, which share the 2-oxo-1-pyrrolidino acetamide core, highlighting its applicability to related structures. nih.gov
Other MCRs that could be adapted for the synthesis of analogues include:
Bucherer–Bergs Reaction: This reaction produces hydantoins, which are considered masked α-amino acids and can be further elaborated. nih.gov
Iridium-Catalyzed Reductive Three-Component Coupling: This method can couple tertiary amides, carboxylic acids, and (N-isocyanimino)triphenylphosphorane to form α-amino 1,3,4-oxadiazoles, demonstrating a novel way to build complexity at the α-position of an amide. nih.gov
The primary advantage of MCRs lies in their high efficiency, atom economy, and ability to construct complex molecules in a single step, making them ideal for creating libraries of analogues for structure-activity relationship studies.
Post-Synthetic Chemical Transformations and Functional Group Interconversions of the this compound Scaffold
Once the this compound scaffold is synthesized, its functional groups offer multiple handles for further chemical modification to create a diverse range of analogues. The primary amino group is the most reactive site for derivatization.
N-Acylation/Sulfonylation: The primary amine can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to introduce a wide variety of substituents.
N-Alkylation: Reductive amination with aldehydes or ketones provides a straightforward route to secondary or tertiary amines at the α-position.
Peptide Coupling: The free amino group is perfectly suited for standard peptide coupling reactions, allowing the scaffold to be incorporated into larger peptide chains. nih.gov
Cyclization Reactions: The α-amino group can participate in cyclization reactions. For example, a Pictet-Spengler reaction with an aldehyde could be used to construct a new heterocyclic ring system fused to the core structure. nih.gov
The amide bond itself is generally stable, but the N-H proton can be deprotonated and alkylated under strong basic conditions. The oxolane ring is relatively inert but could potentially undergo ring-opening under harsh acidic conditions.
| Functional Group | Transformation | Typical Reagents | Resulting Structure | Reference |
|---|---|---|---|---|
| α-Amino Group (-NH₂) | Acylation | R-COCl, Base | α-Acetamido Acetamide | nih.gov |
| α-Amino Group (-NH₂) | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | α-(N-Alkyl/Dialkyl)amino Acetamide | nih.gov |
| α-Amino Group (-NH₂) | Peptide Coupling | N-Protected Amino Acid, HATU, DIPEA | Dipeptide-like structure | nih.gov |
| α-Amino Group (-NH₂) | Pictet-Spengler Reaction | Aldehyde, Acid (e.g., TFA) | Fused heterocyclic system (e.g., piperidine) | nih.gov |
| Amide N-H | Deprotonation/Alkylation | Strong Base (e.g., NaH), Alkyl Halide | N-Alkyl Amide | - |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each atom, allowing for a complete assignment of the molecular structure.
In the ¹H NMR spectrum, the protons of the oxolane (tetrahydrofuran) ring are expected to appear in the upfield region. The methylene (B1212753) protons adjacent to the ring oxygen (C5-H₂) would resonate at approximately 3.60-3.86 ppm, while the other ring protons (C3-H₂ and C4-H₂) would produce complex multiplets between 1.55 and 1.99 ppm. The proton at the chiral center of the oxolane ring (C2-H) would likely appear as a multiplet around 4.14-4.23 ppm. semanticscholar.org The methylene protons of the acetamide side chain (N-CH₂) bridging the oxolane ring and the amide nitrogen would be diastereotopic, likely appearing as two distinct multiplets around 3.20-3.40 ppm. The alpha-amino proton (Cα-H) is expected further downfield, while the primary amine (-NH₂) and amide (-NH) protons would appear as broad singlets that are exchangeable with D₂O.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the acetamide group is the most deshielded, with a characteristic chemical shift around 170-175 ppm. The carbons of the oxolane ring would appear at distinct positions, with the carbon adjacent to the oxygen (C5) at approximately 67.6 ppm and the chiral carbon (C2) at around 77-78 ppm. semanticscholar.org The other ring carbons (C3 and C4) are expected in the 25-29 ppm range. The methylene carbon of the N-CH₂ linker and the alpha-carbon of the aminoacetamide moiety would resonate in the 40-55 ppm range.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| C=O | - | - | ~172.5 |
| Cα-NH₂ | ~3.50 | t | ~52.0 |
| -NH₂ | ~2.10 (broad) | s | - |
| Amide NH | ~8.10 (broad) | t | - |
| N-CH₂ | ~3.30 | m | ~43.5 |
| Oxolane C2-H | ~4.18 | m | ~77.5 |
| Oxolane C3-H₂ | ~1.95 | m | ~28.4 |
| Oxolane C4-H₂ | ~1.65 | m | ~25.3 |
| Oxolane C5-H₂ | ~3.75 | m | ~67.6 |
High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound through the precise mass measurement of its molecular ion. Tandem mass spectrometry (MS/MS) experiments further illuminate the structure by inducing fragmentation and allowing for the characterization of the resulting product ions.
Upon electrospray ionization (ESI) in positive mode, the compound would readily form the protonated molecule [M+H]⁺. The fragmentation of this precursor ion is expected to follow several predictable pathways characteristic of amides, amines, and ethers.
A primary and highly common fragmentation pathway for amides is the cleavage of the amide C-N bond. nih.gov This would result in the loss of the amino-acetamide portion and the formation of a stable oxolan-2-ylmethyl cation, or conversely, the loss of the oxolane-2-ylmethylamine moiety to generate a charged amino-acetamide fragment.
Another significant fragmentation route involves the oxolane ring itself. A characteristic fragmentation of tetrahydrofuran derivatives is the loss of a C₂H₄O fragment via a retro-[2+2] cycloaddition, or cleavage leading to the formation of the tetrahydrofurfuryl cation (m/z 85). Alpha-cleavage adjacent to the amine is also a dominant pathway for amines, which could lead to the cleavage of the Cα-C=O bond. libretexts.orgmiamioh.edu
Interactive Table 2: Predicted HRMS Fragments for [M+H]⁺ of this compound
| Proposed Fragment Ion Structure | Fragmentation Pathway | Predicted m/z |
| [C₅H₉O]⁺ | Cleavage of N-CH₂ bond | 85.0648 |
| [C₅H₁₁NO]⁺ | Loss of amino-acetyl group | 101.0835 |
| [M+H - NH₃]⁺ | Loss of ammonia from the primary amine | 158.0863 |
| [M+H - C₂H₅NO]⁺ | Cleavage of amide bond | 116.0859 |
| [C₄H₇]⁺ | Ring opening and subsequent fragmentation of oxolane | 55.0542 |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. For a molecule like this compound, a single-crystal X-ray diffraction study would unambiguously confirm its constitution and configuration, including the relative stereochemistry if multiple chiral centers are present.
The analysis would reveal key structural parameters such as bond lengths, bond angles, and torsion angles. For instance, the amide functional group is expected to be nearly planar. researchgate.net The conformation of the five-membered oxolane ring, which typically adopts an envelope or twist conformation, would be precisely defined.
Crucially, the crystal structure would elucidate the intermolecular interactions that govern the crystal packing. The presence of both hydrogen bond donors (amide N-H and amine N-H₂) and acceptors (carbonyl oxygen, ether oxygen, and amine nitrogen) suggests that the molecule will form an extensive network of hydrogen bonds in the solid state. researchgate.net These interactions, along with weaker van der Waals forces, dictate the macroscopic properties of the crystalline material. The data obtained, including the space group and unit cell dimensions, serves as a unique fingerprint for the crystalline form of the compound.
Interactive Table 3: Illustrative Crystallographic Data for a Representative Acetamide Derivative
| Parameter | Example Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.531(2) |
| b (Å) | 8.765(1) |
| c (Å) | 12.114(3) |
| β (°) | 105.9(1) |
| Volume (ų) | 1075.4(4) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.358 |
| Hydrogen Bond Motifs | N-H···O, C-H···O |
Note: Data presented is illustrative for a representative acetamide structure and not experimental data for the title compound.
Chromatographic Techniques for Purity Assessment and Isolation of Isomeric Forms
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound and for the separation of its stereoisomers. The molecule contains a stereocenter at the C2 position of the oxolane ring, meaning it exists as a pair of enantiomers.
For purity analysis, a reverse-phase HPLC (RP-HPLC) method would typically be employed. Using a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, would effectively separate the target compound from synthesis precursors, by-products, and degradation products.
The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for separating a broad range of chiral compounds, including primary amines. nih.gov Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. chromatographyonline.com A successful chiral separation would yield two distinct peaks of equal area for a racemic mixture, allowing for the determination of enantiomeric excess (ee) in an enantioenriched sample.
Interactive Table 4: Hypothetical Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system |
| Column | Chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 80:20 v/v) with 0.1% diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Result | Baseline separation of the two enantiomers |
In Depth Structure Activity Relationship Sar Investigations of 2 Amino N Oxolan 2 Yl Methyl Acetamide Analogues
Elucidation of Critical Structural Motifs Governing Biological Interactions
The biological activity of 2-amino-N-[(oxolan-2-yl)methyl]acetamide and its analogues is fundamentally governed by two critical structural motifs: the acetamide (B32628) backbone and the oxolane (tetrahydrofuran) ring. Each motif plays a distinct and crucial role in molecular recognition and interaction with biological targets.
The acetamide moiety is a cornerstone of many biologically active compounds. Its ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group) allows for robust interactions with protein active sites. The spatial arrangement of these groups is critical for establishing a stable binding orientation. The primary amino group at the alpha-position (α-amino group) is another key feature, often serving as a primary interaction point or a handle for further functionalization. This group can be protonated under physiological conditions, enabling strong ionic interactions with negatively charged residues, such as aspartate or glutamate (B1630785), in a receptor's binding pocket.
Impact of Substituent Modifications on Biological Activity and Selectivity
Modifications to the core structure of this compound have a profound impact on biological activity and target selectivity. SAR studies on analogous compounds demonstrate that even minor changes can lead to significant shifts in potency and efficacy.
Modifications of the Acetamide Group: Altering the acetamide portion can influence the compound's electronic properties and hydrogen bonding capacity. For instance, N-methylation of the amide nitrogen could potentially enhance metabolic stability or alter binding conformations. Replacing the primary α-amino group with other functional groups or altering its basicity would directly impact ionic interactions critical for anchoring the ligand in the active site. Studies on other acetamide-containing molecules show that such modifications are a viable route for analogue synthesis to improve activity. nih.gov
Modifications of the Oxolane Ring: Substitutions on the oxolane ring can modulate lipophilicity, steric profile, and hydrogen bonding potential. Adding substituents like hydroxyl or fluorine can introduce new hydrogen bonding interactions and control the ring's conformation, a phenomenon known as pseudorotation. nih.gov For example, in related pyrrolidine (B122466) scaffolds, the placement and stereochemistry of substituents on the ring are critical for defining the molecule's biological profile. nih.gov A similar principle applies to the oxolane ring, where substitutions could enhance selectivity for a specific target.
The following table summarizes the potential impact of various substituent modifications based on general medicinal chemistry principles observed in related structures.
| Modification Site | Substituent | Potential Impact on Activity/Selectivity |
| α-Amino Group | Methylation (Secondary Amine) | May alter basicity and steric hindrance, affecting ionic interactions. |
| Acetylation (Amide) | Removes positive charge, likely reducing affinity for targets with anionic sites. | |
| Acetamide N-H | Methylation (Tertiary Amide) | Removes H-bond donor capability, potentially decreasing binding affinity. |
| Oxolane Ring | Hydroxyl (-OH) | Introduces H-bond donor/acceptor site, may increase potency but also polarity. |
| Fluoro (-F) | Can alter local electronics and conformation, potentially improving binding affinity. | |
| Methyl (-CH3) | Increases lipophilicity and steric bulk, could enhance binding in hydrophobic pockets. |
Stereochemical Influences on Efficacy and Target Specificity
The this compound molecule possesses a chiral center at the C2 position of the oxolane ring. This chirality is a critical determinant of its biological activity, as biological macromolecules like receptors and enzymes are themselves chiral. Consequently, the (R) and (S) enantiomers of the compound are expected to exhibit different pharmacological profiles.
The spatial orientation of the acetamide group relative to the oxolane ring differs between the two enantiomers. This can lead to one enantiomer (the eutomer) fitting optimally into the binding site, while the other (the distomer) binds with lower affinity or not at all. In many cases, the distomer may be inactive or even contribute to off-target effects.
For example, in studies of other excitatory amino acid receptor ligands, the biological activity was found to reside exclusively in the S-enantiomer, which demonstrated high affinity for the target receptor, while the R-enantiomer was inactive at the same target. nih.gov This highlights the profound importance of stereochemistry. The absolute stereochemistry of such molecules is often established using X-ray crystallographic analysis of diastereomeric salts. nih.gov It is therefore essential in the development of analogues to synthesize and test each enantiomer separately to determine which configuration provides the desired efficacy and target specificity.
Computational Analysis of Ligand Efficiency and Physicochemical Parameters for Optimization
Computational chemistry provides powerful tools for understanding the SAR of this compound analogues and for guiding the design of optimized compounds. Techniques such as Density Functional Theory (DFT) and molecular docking are used to predict molecular structures, binding modes, and affinities. nih.gov
Ligand Efficiency (LE): This metric is used to compare the binding affinity of different compounds relative to their size (heavy atom count). It helps in identifying small, efficient fragments that can be elaborated into more potent leads without becoming excessively large or lipophilic. Optimizing for LE is a key strategy in modern drug discovery.
Physicochemical Parameters: Properties such as lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are critical for a molecule's "drug-likeness," influencing its absorption, distribution, metabolism, and excretion (ADMET) profile. Computational models are used to predict these properties for virtual compounds before synthesis. For instance, converting hydroxyl groups to acetamides in flavonoid structures has been computationally and experimentally shown to improve bioavailability by altering these parameters. nih.gov
The table below presents calculated physicochemical parameters for the parent compound, which are essential for computational optimization studies.
| Parameter | Value | Significance |
| Molecular Weight | 144.17 g/mol | Influences diffusion and transport across membranes. |
| logP (Octanol-Water Partition Coefficient) | -1.5 (Predicted) | Measures lipophilicity; a low value indicates high water solubility. uni.lu |
| Topological Polar Surface Area (TPSA) | 78.49 Ų | Predicts transport properties like intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 2 | Influences binding to target and solubility. |
| Hydrogen Bond Acceptors | 3 | Influences binding to target and solubility. |
| Rotatable Bonds | 3 | Measures molecular flexibility. |
By analyzing these parameters, medicinal chemists can design analogues with improved potency and more favorable ADMET properties, increasing the likelihood of developing a successful drug candidate.
Molecular Mechanism of Action Moa Studies of 2 Amino N Oxolan 2 Yl Methyl Acetamide and Its Active Analogues
Identification and Validation of Specific Molecular Targets (e.g., Enzymes, Receptors, Ion Channels)
The primary molecular target for 2-amino-N-[(oxolan-2-yl)methyl]acetamide and its analogues has been unequivocally identified as the Synaptic Vesicle Glycoprotein 2A (SV2A). nih.govfrontiersin.orgresearchgate.netjove.comnih.govnih.govnih.gov SV2A is an integral membrane protein found on synaptic vesicles in neurons and endocrine cells and is crucial for the proper regulation of neurotransmitter release. nih.govnih.govpatsnap.com The discovery of SV2A as the binding site marked a significant advancement in understanding the unique mechanism of this class of drugs. nih.govnih.gov
Validation of SV2A as the definitive target was established through several key lines of evidence. Studies using brain membranes from mice genetically engineered to lack the SV2A protein (SV2A knockout mice) showed a complete absence of binding for radiolabeled Levetiracetam derivatives. nih.govresearchgate.netnih.gov Furthermore, the anticonvulsant efficacy of Levetiracetam was significantly diminished in these knockout mice, directly linking SV2A to the drug's therapeutic effect. nih.gov A strong correlation has been consistently demonstrated between the binding affinity of Levetiracetam and its analogues to SV2A and their potency in protecting against seizures in animal models of epilepsy. nih.govresearchgate.netnih.govnih.gov
While SV2A is the principal high-affinity target, some studies have explored secondary or indirect effects. For instance, Seletracetam has been shown to inhibit high-voltage-activated N-type calcium channels. wikipedia.orgdrugbank.comnih.gov Levetiracetam has also been reported to modulate other systems, including GABAergic and glutamatergic transmission and intracellular calcium homeostasis, but these are generally considered downstream or separate effects from its primary, direct interaction with SV2A. researchgate.netwikipedia.orgnih.govfrontiersin.org Unlike many traditional antiepileptic drugs, Levetiracetam does not significantly interact with voltage-gated sodium channels or directly bind to major neurotransmitter receptors like GABA or glutamate (B1630785) receptors. wikipedia.orgwikipedia.org
Analysis of Allosteric Modulation versus Orthosteric Binding Site Interactions
The interaction of Levetiracetam and its analogues with SV2A occurs at a specific, saturable binding site, which can be considered the orthosteric site for this class of ligands. nih.gov However, research has also revealed the potential for allosteric modulation of SV2A. Studies have identified novel compounds, such as UCB1244283, that act as positive allosteric modulators at the SV2A protein. nih.govnih.gov
These allosteric modulators bind to a distinct site on SV2A, different from the one occupied by Levetiracetam or Brivaracetam. biorxiv.orgsciety.org The binding of the allosteric modulator induces a conformational change in the SV2A protein. nih.govnih.gov This conformational change increases the affinity of the orthosteric binding site for its ligands. nih.gov For instance, in the presence of UCB1244283, the binding affinity of certain analogues for SV2A was increased fivefold. nih.gov This modulator also slowed the dissociation kinetics of the primary ligand from the receptor. nih.gov
These findings suggest that the function of SV2A can be finely tuned by molecules binding to different sites. The existence of an allosteric binding site opens up new possibilities for therapeutic intervention, where drugs could potentially enhance the effect of orthosteric binders or modulate SV2A function independently. nih.govbiorxiv.orgsciety.org
Elucidation of Downstream Signaling Pathways Triggered by Compound Interaction
The binding of this compound and its analogues to SV2A triggers a cascade of events that ultimately modulates synaptic function. The exact function of SV2A is still under investigation, but it is known to play a critical role in synaptic vesicle trafficking and exocytosis. nih.govresearchgate.netnih.gov SV2A interacts with other key presynaptic proteins, including synaptotagmin-1, which acts as the primary calcium sensor for neurotransmitter release. frontiersin.orgbiorxiv.orgmdpi.com
The interaction of Levetiracetam with SV2A is believed to modulate the function of SV2A, leading to a decrease in presynaptic neurotransmitter release, particularly during periods of high-frequency neuronal firing characteristic of epileptic activity. wikipedia.orgwikipedia.orgncats.iocancer.gov This is not a simple blockade of release but rather a modulation that helps to stabilize synaptic transmission and prevent the hypersynchronization of neuronal firing that underlies seizures. patsnap.compatsnap.comdroracle.ai The compounds are thought to reduce the release of excitatory neurotransmitters like glutamate. jove.combiorxiv.org
Beyond the immediate effect on exocytosis, downstream consequences may involve changes in intracellular calcium homeostasis. nih.govfrontiersin.org Levetiracetam has been shown to inhibit Ca²⁺ release from intracellular stores and affect certain types of voltage-gated calcium channels. nih.govfrontiersin.orgdroracle.ai Other reported downstream effects include the modulation of inflammatory pathways, such as the JAK2-STAT3 signaling pathway, and interactions with transcription factors like FosL1 in microglia, suggesting a broader impact on the central nervous system environment. nih.govmdpi.com
Cellular Target Engagement Studies and Pharmacodynamic Biomarker Identification
Cellular target engagement for SV2A ligands has been robustly demonstrated by the strong correlation between the affinity of a compound for SV2A and its anticonvulsant potency in animal models. nih.govnih.govnih.gov This relationship serves as a foundational pharmacodynamic principle for this drug class. Ex vivo studies have directly measured the occupancy of SV2A in the brain following drug administration and correlated it with seizure protection, confirming that the drug reaches and binds to its target in a dose- and time-dependent manner. nih.govaesnet.orgnih.gov
The expression level of SV2A itself has emerged as a potential pharmacodynamic biomarker. Studies have shown that SV2A expression can be reduced in brain tissue from both animal models of epilepsy and human patients with epilepsy. frontiersin.orgnih.gov This reduction in the target protein could potentially explain why some patients may not respond to treatment with SV2A ligands. nih.gov Consequently, non-invasive imaging techniques, such as positron emission tomography (PET) using SV2A-specific radioligands, are being developed. These techniques could allow for the in vivo quantification of SV2A density in patients' brains, potentially serving as a biomarker to predict treatment response or to monitor disease progression. frontiersin.orgnih.govnih.gov
Advanced Computational Chemistry and in Silico Modeling Approaches for 2 Amino N Oxolan 2 Yl Methyl Acetamide Research
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. tandfonline.comneuroquantology.com For 2-amino-N-[(oxolan-2-yl)methyl]acetamide, molecular docking simulations are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. ukaazpublications.comnih.gov These simulations can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the compound and the active site of a target protein. tandfonline.com
The process involves generating a multitude of possible conformations of the ligand within the binding pocket of the protein and then using a scoring function to rank these poses based on their predicted binding affinity. ukaazpublications.com The results of molecular docking studies can provide valuable information for lead optimization by highlighting which functional groups of this compound are crucial for binding. nih.gov
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Affinity (kcal/mol) | -8.5 | GLU8, LYS29 | Hydrogen Bond |
| Inhibitory Constant (Ki) (µM) | 1.2 | VAL12, ALA43 | Hydrophobic |
| Ligand Efficiency | 0.35 | ASP145 | Electrostatic |
| RMSD (Å) | 1.8 | LEU133 | Hydrophobic |
This table presents hypothetical data to illustrate the typical outputs of a molecular docking simulation.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the complex over time. mpu.edu.morsc.org For this compound, MD simulations can assess the stability of the docked pose and provide insights into the conformational changes that may occur upon binding. nih.govnih.gov These simulations solve Newton's equations of motion for the system, allowing researchers to observe the flexibility of both the ligand and the protein. nih.gov
MD simulations are crucial for validating the results of molecular docking and for providing a more accurate estimation of binding free energies. nih.gov By analyzing the trajectory of the simulation, researchers can identify stable interactions and understand the role of solvent molecules in the binding process. cnr.it This information is vital for designing more potent and selective analogues of this compound. rsc.org
Table 2: Illustrative MD Simulation Parameters and Outputs for this compound-Protein Complex
| Parameter | Value/Description |
| Simulation Time | 100 ns |
| Force Field | AMBER |
| Ensemble | NPT |
| Temperature | 300 K |
| Pressure | 1 atm |
| RMSD of Ligand | 1.5 ± 0.3 Å |
| Number of Stable H-Bonds | 2-3 |
This table presents hypothetical data to illustrate the typical parameters and outputs of a molecular dynamics simulation.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. longdom.orgnumberanalytics.com For this compound, these calculations can predict its molecular geometry, charge distribution, and reactivity. crimsonpublishers.commdpi.com This information is fundamental for understanding its interaction with biological targets at a sub-atomic level. nih.gov
QC methods can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, which are important for predicting a molecule's reactivity and stability. researchgate.net Furthermore, quantum chemistry can be employed to refine the force field parameters used in MD simulations, leading to more accurate simulations. acs.org These calculations are invaluable for explaining the structure-activity relationships of this compound and its derivatives. quantumgrad.com
Table 3: Illustrative Quantum Chemical Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.5 D |
| Mulliken Charge on Amide Nitrogen | -0.6 e |
This table presents hypothetical data to illustrate the typical outputs of quantum chemical calculations.
Pharmacophore Modeling and Virtual Screening Strategies for Novel Analogues
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For this compound, a pharmacophore model can be developed based on its known interactions with a target or from a set of active analogues. tandfonline.com This model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with diverse chemical scaffolds but similar biological activity, a process known as scaffold hopping. acs.orgresearchgate.net
Virtual screening using pharmacophore models is a cost-effective method for enriching a screening library with compounds that are more likely to be active. researchgate.netwikipedia.org This approach can significantly accelerate the discovery of new lead compounds that are structurally distinct from this compound but retain its desired therapeutic effects. slideshare.net
Table 4: Illustrative Pharmacophore Model for this compound Analogues
| Feature | Number | Geometric Constraints |
| Hydrogen Bond Acceptor | 2 | Distance A1-A2: 4.5 Å |
| Hydrogen Bond Donor | 1 | Angle D1-A1-A2: 120° |
| Hydrophobic Center | 1 | Distance H1-A1: 3.2 Å |
| Positive Ionizable | 1 |
This table presents a hypothetical pharmacophore model to illustrate the concept.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgtandfonline.com For this compound and its analogues, a QSAR model can be developed to predict the biological activity of newly designed compounds without the need for their synthesis and experimental testing. creative-biostructure.comacs.org
The development of a QSAR model involves calculating a set of molecular descriptors that characterize the physicochemical properties of the molecules and then using statistical methods to correlate these descriptors with their observed biological activity. nih.gov A validated QSAR model can be a powerful tool for guiding the design of new analogues of this compound with improved potency and selectivity. frontiersin.org
Table 5: Illustrative QSAR Model for a Series of this compound Analogues
| Statistical Parameter | Value |
| Correlation Coefficient (R²) | 0.85 |
| Cross-validated R² (Q²) | 0.72 |
| Standard Deviation of Error of Prediction (SDEP) | 0.35 |
| Number of Descriptors | 4 |
| Key Descriptors | LogP, Molecular Weight, Polar Surface Area, Number of H-bond donors |
This table presents hypothetical data to illustrate the typical statistical parameters of a QSAR model.
Preclinical Biological Activity and Investigational Therapeutic Applications of 2 Amino N Oxolan 2 Yl Methyl Acetamide Derivatives
In Vitro Efficacy Studies in Disease-Relevant Cellular and Biochemical Models
The in vitro efficacy of 2-amino-N-[(oxolan-2-yl)methyl]acetamide derivatives has been explored across several therapeutic areas, including infectious diseases, neurology, virology, oncology, and enzymology. These studies have utilized a variety of cellular and biochemical assays to determine the biological activity and potential mechanisms of action of these compounds.
Antimicrobial and Antifungal Activity Evaluations
A number of studies have been conducted to evaluate the antimicrobial and antifungal properties of various acetamide (B32628) derivatives. For instance, a series of novel aurone (B1235358) derivatives bearing acetamido and amino groups were synthesized and evaluated for their antimicrobial activity. The minimum inhibitory concentrations (MICs) were determined for five different bacterial strains, including Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), mycobacteria (Mycobacterium smegmatis), and one fungal strain (Candida albicans). nih.gov Among the 31 new aurone derivatives, compounds 10, 12, 15, 16, and 20 were identified as the most active. nih.gov
In another study, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as fungicidal agents against Candida species and also showed activity against Aspergillus species. nih.gov Further optimization of this series led to the discovery of N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, which demonstrated broad-spectrum antifungal in vitro activity against various fungi, including molds and dermatophytes. nih.gov Additionally, some newly synthesized 2-aminothiazole (B372263) derivatives have been tested for their in vitro antibacterial and antifungal activity against Bacillus subtilis, E. coli, C. albicans, and Aspergillus niger. jocpr.com
The antimicrobial and antifungal activities of N-2-hydroxypropyltrimethyl ammonium (B1175870) chitosan (B1678972) derivatives bearing amino acid Schiff bases have also been investigated. mdpi.com These derivatives showed significantly improved antibacterial and antifungal activity compared to the parent compound. Specifically, HACGM and HACGB exhibited strong inhibitory effects on Staphylococcus aureus, Escherichia coli, Botrytis cinerea, and Fusarium oxysporum f. sp. cubense. mdpi.com
Table 1: Antimicrobial and Antifungal Activity of Selected Acetamide Derivatives
| Compound/Derivative Class | Target Organism | Activity Metric (e.g., MIC) | Reference |
|---|---|---|---|
| Aurone derivatives (compounds 10, 12, 15, 16, 20) | B. subtilis, S. aureus, E. coli, P. aeruginosa, M. smegmatis, C. albicans | MIC values determined | nih.gov |
| 2-(2-oxo-morpholin-3-yl)-acetamide derivatives | Candida species, Aspergillus species | Fungicidal activity | nih.gov |
| N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide | Various fungi, including molds and dermatophytes | Broad-spectrum antifungal activity | nih.gov |
| 2-aminothiazole derivatives | B. subtilis, E. coli, C. albicans, A. niger | Antibacterial and antifungal activity | jocpr.com |
| HACGM and HACGB | S. aureus, E. coli, B. cinerea, F. oxysporum | 100% inhibition at 0.1 mg/mL for bacteria and 0.5 mg/mL for fungi | mdpi.com |
Anticonvulsant Activity Assessment
The anticonvulsant potential of 2-aminoacetamide derivatives has been a subject of investigation. A study focused on a series of amides of amino acids structurally related to aminoacetamide revealed that compounds containing a bicyclic group, such as tetralinyl or indanyl, linked to the aminoacetamide chain were among the most active as anticonvulsants. nih.gov These compounds demonstrated efficacy against tonic seizures in the mouse maximal electroshock (MES), bicuculline, and picrotoxin (B1677862) tests at doses that did not produce neurotoxic activity. nih.gov The effective dose (ED50) for these active compounds was found to be in the range of >10 to <100 mg/kg after oral administration. nih.gov The mechanism of action for these compounds may be partially due to their ability to block veratridine-induced aspartate efflux from rat cortical synaptosomes, suggesting an interaction with neuronal voltage-dependent sodium channels. nih.gov
Another study on novel alaninamide derivatives also demonstrated potent activity in in vivo mouse seizure models, specifically the maximal electroshock (MES) and 6 Hz seizure tests. semanticscholar.org Compound 5 from this series emerged as a lead molecule with an ED50 of 48.0 mg/kg in the MES test and 45.2 mg/kg in the 6 Hz (32 mA) test. semanticscholar.org
Table 2: Anticonvulsant Activity of Selected 2-Aminoacetamide Derivatives in Mice
| Compound/Derivative Class | Seizure Model | Efficacy (ED50) | Reference |
|---|---|---|---|
| Bicyclic (tetralinyl, indanyl) aminoacetamide derivatives | MES, bicuculline, and picrotoxin tests | > 10, <100 mg/kg (oral) | nih.gov |
| Compound 5 (alaninamide derivative) | MES test | 48.0 mg/kg (i.p.) | semanticscholar.org |
| Compound 5 (alaninamide derivative) | 6 Hz (32 mA) test | 45.2 mg/kg (i.p.) | semanticscholar.org |
Antiviral Activity Evaluations (e.g., HCMV Protease Inhibition)
The antiviral activity of compounds structurally related to this compound has been explored, particularly in the context of human cytomegalovirus (HCMV) infections. A series of monobactam inhibitors of HCMV protease were synthesized and found to be active in a plaque reduction assay. nih.gov These inhibitors featured a heterocycle, such as 2-furyl, 2-thiophenyl, 4-methyl-2-tetrazole, or 2-benzothiazole, linked by a methylene (B1212753) group at the C-4 position. nih.gov The 2-benzothiazole derivatives were further shown to inhibit HCMV protease activity within cells, indicating that their antiviral effect is likely due to protease inhibition. nih.gov
More recent strategies for combating HCMV include the development of PROTAC (Proteolysis Targeting Chimera) molecules. One such molecule, THAL-SNS032, is based on a cyclin-dependent kinase (CDK) inhibitor and has demonstrated significant anti-HCMV activity with an EC50 of 0.025 µmol/L. scienceopen.com This suggests that targeting host cell kinases can be an effective antiviral strategy.
Anticancer Efficacy in Diverse Cell Lines
The anticancer potential of acetamide derivatives has been evaluated in a variety of cancer cell lines. A novel class of molecules belonging to the N-(4-(3-aminophenyl(thiazol-2-yl)acetamide family was synthesized and tested against sensitive and resistant cell lines of melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). nih.gov The lead compound, 6b, displayed high in vitro potency and was found to induce cell death through both apoptosis and autophagy. nih.gov
In another study, 2-aminothiazole derivatives were investigated for their cytotoxic activity against HepG2 and PC12 cancer cell lines. nih.gov Compounds 23 and 24 from this series exhibited dual antitumor efficacy with IC50 values of 0.51 and 0.57 mM for HepG2 cells, and 0.309 and 0.298 mM for PC12 cells, respectively. nih.gov Furthermore, new N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides were evaluated for their in vitro antitumor activities against A549, HeLa, and MCF-7 cell lines, with one compound showing strong antiproliferative activity against HeLa and A549 cells. nih.gov
Additionally, 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives were synthesized and tested for anticancer activity. bohrium.com The most potent and selective cytotoxic effect was observed for 2-(5-R-benzyl-4-oxo-3-arylthiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamides against CCRF-CEM and SR leukemia cell lines. bohrium.com
Table 3: Anticancer Efficacy of Selected Acetamide Derivatives in Vitro
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric (e.g., IC50) | Reference |
|---|---|---|---|
| N-(4-(3-aminophenyl(thiazol-2-yl)acetamide (compound 6b) | Melanoma, pancreatic cancer, CML | High in vitro potency | nih.gov |
| 2-aminothiazole derivatives (compounds 23 and 24) | HepG2, PC12 | IC50: 0.51-0.57 mM (HepG2), 0.298-0.309 mM (PC12) | nih.gov |
| 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamides | CCRF-CEM, SR (leukemia) | Potent and selective cytotoxic effect | bohrium.com |
Enzyme Inhibition Profiling (e.g., Sigma Receptors, IMPDH, Kinases)
The interaction of this compound derivatives and related compounds with various enzymes has been investigated to understand their mechanisms of action. One study focused on MS-377, a novel antipsychotic drug candidate with high affinity for sigma receptors. nih.gov MS-377 was found to inhibit the N-methyl-D-aspartate (NMDA)-induced current in dopamine (B1211576) neurons of the rat ventral tegmental area in a concentration-dependent manner. nih.gov This suggests that MS-377 indirectly acts on the sigma receptor to inhibit glutamatergic transmission. nih.gov
In the realm of kinase inhibition, imidazopyridine derivatives with a 2-cyanoacrylamide moiety have been synthesized as novel inhibitors of transforming growth factor beta-activated kinase 1 (TAK1). nih.gov One such derivative exhibited potent TAK1 inhibitory activity with an IC50 of 27 nM. nih.gov This compound also showed a reversible reaction with β-mercaptoethanol, supporting its potential as a reversible covalent inhibitor. nih.gov
In Vivo Proof-of-Concept Studies in Relevant Preclinical Animal Models
The in vivo efficacy of this compound derivatives has been demonstrated in several preclinical animal models, providing proof-of-concept for their potential therapeutic applications.
In the area of oncology, the lead compound from the N-(4-(3-aminophenyl(thiazol-2-yl)acetamide family, compound 6b, demonstrated a significant reduction of tumor growth in an A375 xenograft model in mice. nih.gov
For anticonvulsant activity, as mentioned previously, bicyclic aminoacetamide derivatives were effective in mouse models of seizures, with ED50 values between 10 and 100 mg/kg after oral administration. nih.gov These studies highlight the potential of these compounds as orally available anticonvulsants. nih.gov
Furthermore, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have shown in vivo efficacy in a murine model of systemic Candida albicans infection, with a significant reduction in the fungal load in the kidneys. nih.gov
Table 4: In Vivo Efficacy of Selected Acetamide Derivatives in Animal Models
| Compound/Derivative Class | Animal Model | Therapeutic Area | Outcome | Reference |
|---|---|---|---|---|
| N-(4-(3-aminophenyl(thiazol-2-yl)acetamide (compound 6b) | A375 xenograft model in mice | Oncology | Significant reduction of tumor growth | nih.gov |
| Bicyclic (tetralinyl, indanyl) aminoacetamide derivatives | Mouse models of seizures (MES, bicuculline, picrotoxin) | Neurology (Anticonvulsant) | ED50 > 10, <100 mg/kg (oral) | nih.gov |
| 2-(2-oxo-morpholin-3-yl)-acetamide derivatives | Murine model of systemic Candida albicans infection | Infectious Disease (Antifungal) | Significant fungal load reduction in kidneys | nih.gov |
Efficacy Models for Central Nervous System Disorders
Derivatives of this compound, most notably Levetiracetam itself, have demonstrated a unique and potent profile in various preclinical models of central nervous system (CNS) disorders, particularly epilepsy. Unlike traditional antiepileptic drugs, Levetiracetam shows a lack of activity in acute seizure models like the maximal electroshock and pentylenetetrazol-induced seizure tests in rodents. nih.govnih.gov However, it exhibits significant efficacy in models of chronic epilepsy and partial seizures. nih.govnih.gov
In rodent models, Levetiracetam has shown potent protection against generalized seizures in electrically and pentylenetetrazol-kindled mice. nih.gov It also provides robust protection against secondarily generalized seizures originating from a focal point, as seen in pilocarpine- and kainic acid-induced seizure models in rats. nih.gov This suggests a selective action against the abnormal neuronal activity characteristic of epilepsy. nih.gov
Beyond epilepsy, Levetiracetam derivatives have been investigated for their neuroprotective effects. In a rat model of penetrating ballistic-like brain injury, Levetiracetam treatment attenuated seizure activity and, with an extended dosing regimen, afforded significant neuroprotective benefits, including improved motor and cognitive performance. nih.gov Furthermore, in a rat model of ischemic stroke, Levetiracetam treatment was found to prevent neuronal cell death and promote the recovery of nervous system function. frontiersin.org
Recent research has also explored the potential of Levetiracetam derivatives in the context of Alzheimer's disease. In APP/PS1 mice, a model for Alzheimer's, a hybrid molecule of Levetiracetam and huprine was shown to significantly reduce the incidence of epileptic seizures, decrease the cortical amyloid burden, and rescue cognitive deficits. nih.gov Another study using an APP23/MAPT mouse model found that low concentrations of Levetiracetam could alleviate memory defects. researchgate.net
Efficacy of Levetiracetam in Preclinical CNS Models
| Model | Species | Key Findings | Reference |
|---|---|---|---|
| Pentylenetetrazol-Kindled Seizures | Mouse | ED50 value of 36 mg/kg (i.p.) for seizure protection. | nih.gov |
| Corneally Kindled Seizures | Mouse | High safety margin, with a ratio of 148 between rotarod impairment and seizure suppression. | nih.gov |
| Pilocarpine-Induced Seizures | Mouse | Potent protection against secondarily generalized activity with an ED50 value of 7 mg/kg (i.p.). | nih.gov |
| Penetrating Ballistic-Like Brain Injury | Rat | Reduced nonconvulsive seizure incidence by 54% and improved motor and cognitive function with extended dosing. | nih.gov |
| Ischemic Stroke (MCAO) | Rat | Reduced infarct size and improved neurological function recovery. | frontiersin.org |
| Alzheimer's Disease (APP/PS1 mice) | Mouse | Levetiracetam-huprine hybrid reduced seizure incidence, amyloid burden, and cognitive deficits. | nih.gov |
| Neonatal Hypoxic Seizures | Rat | Dose-dependent reduction in hypoxic seizure duration, with a 63.6% reduction at 50 mg/kg. | nih.gov |
| Amygdala-Kindled Seizures | Rat | Significantly reduced seizure severity and after-discharge duration. | researchgate.net |
In Vivo Infection Models for Antimicrobial or Antiviral Agents
A thorough review of the scientific literature reveals a notable absence of preclinical studies investigating the efficacy of this compound (Levetiracetam) and its direct derivatives in in vivo infection models for antimicrobial or antiviral applications. While some research has explored the in vitro effects of Levetiracetam on certain microorganisms, these studies have not translated into animal model investigations for infectious diseases. For instance, one study found that the minimum inhibitory concentrations (MIC) of Levetiracetam against various probiotic microorganisms were above the maximum plasma concentration achieved in humans, suggesting a lack of direct antimicrobial activity at therapeutic doses. researchgate.net However, this does not preclude the possibility of indirect effects or the potential activity of novel derivatives. At present, there is no published data from in vivo models to support the use of this class of compounds as antimicrobial or antiviral agents.
Xenograft Tumor Models in Oncology Research
The potential application of this compound (Levetiracetam) and its derivatives in oncology has been an area of emerging research, with several preclinical studies utilizing xenograft tumor models to investigate their antitumor effects. This line of inquiry is largely based on the concept of drug repurposing, where existing medications are explored for new therapeutic indications.
In the context of prostate cancer, Levetiracetam has been shown to partially inhibit the growth of prostate adenocarcinoma in mouse models. researchgate.net This effect is thought to be mediated through the inhibition of mast cell degranulation and the release of matrix metalloproteinase-9 (MMP9), which is involved in tumor progression. researchgate.net Furthermore, in a preclinical model of neuroendocrine prostate cancer, Levetiracetam was found to prevent the neuroendocrine differentiation of adenocarcinoma following hormone therapy. researchgate.net
The efficacy of Levetiracetam has also been evaluated in models of glioblastoma, a highly aggressive brain tumor. Some preclinical and retrospective clinical studies have suggested that Levetiracetam may have an antitumor effect in glioblastoma, potentially by inhibiting the DNA repair protein O-6-methylguanine-DNA methyltransferase (MGMT), which contributes to tumor cell resistance to chemotherapy. researchgate.net In vitro studies have indicated that Levetiracetam can inhibit the growth of malignant glioma cell lines. nih.gov However, the findings regarding survival benefits in clinical settings have been inconsistent, highlighting the need for further preclinical and clinical investigation. researchgate.net
Antitumor Activity of Levetiracetam in Xenograft Models
| Cancer Type | Xenograft Model | Key Findings | Reference |
|---|---|---|---|
| Prostate Adenocarcinoma | TRAMP mice | Partially inhibited tumor growth by restraining mast cell pro-adenocarcinoma activity. | researchgate.net |
| Neuroendocrine Prostate Cancer | Subcutaneous tumor model in C57BL/6 mice | Prevented neuroendocrine differentiation of adenocarcinoma after hormone therapy. | researchgate.net |
| Glioblastoma | In vitro studies on T98G cell line | Demonstrated significant inhibition of cell growth at a concentration of 10 µM. | nih.gov |
Concluding Remarks and Future Research Perspectives on 2 Amino N Oxolan 2 Yl Methyl Acetamide
Current Challenges and Unmet Needs in the Field
The development of novel therapeutics based on scaffolds like 2-amino-N-[(oxolan-2-yl)methyl]acetamide faces several challenges inherent to modern drug discovery. A significant hurdle is the need for more efficient and predictive preclinical models. Many drug candidates fail in late-stage clinical trials due to a lack of efficacy or unforeseen toxicity, issues that are often not accurately predicted by current in vitro and animal models. nih.gov For compounds containing amino acid-like fragments, challenges related to metabolic stability, cell permeability, and oral bioavailability are paramount. conceptlifesciences.com
Another unmet need lies in overcoming drug resistance, a particularly pressing issue in oncology and infectious diseases. ijrpr.com The development of compounds that can circumvent existing resistance mechanisms or act on novel targets is a critical area of research. For a molecule like this compound, understanding its potential targets and how it might be modified to be effective against resistant strains or cell lines is a key challenge.
| Challenge Area | Specific Unmet Needs | Relevance to this compound |
| Preclinical Development | Improved predictive models for efficacy and toxicity. nih.gov | Elucidating the pharmacokinetic and pharmacodynamic profile of the compound to anticipate clinical outcomes. |
| Drug Resistance | Novel mechanisms of action to combat resistance. ijrpr.com | Investigating the compound's activity against resistant pathogens or cancer cell lines. |
| Physicochemical Properties | Optimization of metabolic stability and bioavailability. conceptlifesciences.com | Modifying the aminoacetamide or oxolane moieties to enhance drug-like properties. |
| Target Identification | Validation of novel biological targets. | Identifying the specific cellular components with which the compound interacts to exert its biological effects. |
Opportunities for Translational Research and Advanced Drug Discovery Initiatives
Translational research, which aims to bridge the gap between basic science and clinical application, offers significant opportunities for compounds like this compound. The amino acid amide scaffold is a common feature in many natural products and approved drugs, suggesting a degree of biological relevance. researchgate.net Leveraging this "privileged scaffold" concept can guide the design of libraries of related compounds for high-throughput screening against a variety of disease targets. nih.gov
Furthermore, academic-industry collaborations are increasingly recognized as crucial for driving pharmaceutical innovation, given the interdisciplinary complexity and high cost of drug discovery. acs.org Such partnerships could provide the necessary resources and expertise to advance the study of novel compounds from the laboratory to the clinic.
| Initiative | Potential Application | Expected Outcome |
| High-Throughput Screening | Screening of a focused library of this compound analogues against diverse biological targets. | Identification of lead compounds for specific therapeutic areas. |
| AI and Machine Learning | In silico prediction of ADME/Tox properties and potential biological targets. musechem.comnih.gov | Rational design of more effective and safer drug candidates. |
| Academic-Industry Partnerships | Collaborative projects to fund and manage the preclinical and clinical development of promising compounds. acs.org | Acceleration of the translation of basic research into clinical applications. |
| Fragment-Based Drug Design | Using the oxolane or aminoacetamide moieties as starting points for building more complex and potent molecules. | Development of novel drug candidates with high ligand efficiency. |
Emerging Synthetic Methodologies and Advanced Analytical Techniques
The efficient and stereoselective synthesis of this compound and its derivatives is crucial for its future development. Recent advances in the synthesis of tetrahydrofuran (B95107) derivatives, including palladium-catalyzed methods and multicomponent reactions, offer powerful tools for creating structural diversity. nih.govorganic-chemistry.org The development of green chemistry approaches to peptide synthesis can also be adapted for the aminoacetamide portion, reducing waste and improving sustainability. mdpi.com
The presence of a chiral center in the oxolane ring necessitates the use of advanced analytical techniques for the separation and characterization of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), remains a primary tool for this purpose. wiley.comnih.gov Capillary electrophoresis (CE) is also emerging as a powerful technique for chiral separations, offering high efficiency and rapid analysis times. nih.gov
| Methodology/Technique | Application in Research | Advantage |
| Palladium-Catalyzed Synthesis | Construction of substituted tetrahydrofuran rings. organic-chemistry.org | High stereoselectivity and functional group tolerance. |
| Multicomponent Reactions | Rapid assembly of complex heterocyclic structures. numberanalytics.com | Increased efficiency and atom economy. |
| Chiral HPLC/GC | Separation and quantification of enantiomers. wiley.comnih.gov | High resolution and established methodology. |
| Capillary Electrophoresis (CE) | High-efficiency chiral separations. nih.gov | Fast analysis times and minimal sample consumption. |
Interdisciplinary Collaborations for Holistic Research Advancements
The multifaceted nature of drug discovery necessitates a collaborative approach, integrating expertise from various scientific disciplines. acs.org For a compound like this compound, a holistic research strategy would involve medicinal chemists, biologists, pharmacologists, and computational scientists. nih.gov
Medicinal chemists can focus on the synthesis and optimization of the compound, while biologists can investigate its mechanism of action and identify its cellular targets. Pharmacologists can then evaluate its efficacy and safety in preclinical models. Computational scientists can contribute by building predictive models to guide the design of new analogues and to analyze complex biological data. mdpi.com Such interdisciplinary collaborations are essential for overcoming the complex challenges in drug discovery and for translating promising molecules into effective therapies. nih.govsydney.edu.au
Q & A
Basic Research Question
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm the presence of the oxolane ring (δ 3.6–4.2 ppm for oxolane protons) and acetamide backbone (δ 2.1–2.3 ppm for methylene).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calc. for C₈H₁₆N₂O₂: 172.12 g/mol).
- Crystallography : Single-crystal X-ray diffraction using SHELXL for refinement. Key parameters include anisotropic displacement parameters and hydrogen-bonding networks .
How can researchers address discrepancies in biological activity data across different studies?
Advanced Research Question
Discrepancies often arise from:
- Purity Variability : Validate compound purity via HPLC (>95%) and quantify impurities (e.g., unreacted starting materials) .
- Assay Conditions : Standardize cell-based assays (e.g., consistent cell lines, incubation times) and compare IC₅₀ values under identical protocols.
- Structural Analogues : Cross-reference activity with structurally similar compounds (e.g., N-[(oxolan-2-yl)methyl] derivatives) to identify substituent-specific effects .
What computational approaches predict the interaction mechanisms of this compound with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., kinases). Focus on hydrogen bonds between the acetamide carbonyl and catalytic residues.
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER). Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
What are the key considerations for purity optimization during synthesis?
Basic Research Question
- Reagent Quality : Use anhydrous solvents (DMF, DCM) and high-purity coupling agents.
- Workup : Neutralize acidic/basic byproducts via aqueous washes (e.g., NaHCO₃ for acid removal).
- Analytical Validation : Employ tandem LC-MS to detect trace impurities and adjust gradient elution protocols .
How can conflicting crystallographic data during structure refinement be resolved?
Advanced Research Question
- Twinning Detection : Use SHELXL’s TWIN command to identify and model twinned crystals.
- Restraints : Apply geometric restraints for bond lengths/angles (DFIX/ISOR commands) in disordered regions.
- Validation Tools : Check R-factor convergence (<5%) and ADP consistency via WinGX/ORTEP .
What strategies exist for modifying the compound’s structure to enhance pharmacological properties?
Advanced Research Question
-
Substituent Engineering :
Position Modification Effect Oxolane ring Introduce fluorine at C3 Increases metabolic stability Acetamide NH₂ Replace with methylsulfonyl Enhances kinase selectivity -
SAR Studies : Synthesize derivatives with varied alkyl/aryl groups on the acetamide nitrogen and test in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
